8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine
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Overview
Description
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This spirocyclic compound belongs to the class of heterocyclic organic molecules and has a unique structure that makes it an attractive target for drug development.
Scientific Research Applications
Synthesis and Utility as an Intermediate
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives have been identified as critical intermediates in various synthetic pathways. The compound 1,4-Dioxaspiro[4.5]decan-8-one, closely related to the queried compound, has been used extensively in synthesizing organic chemicals such as pharmaceutical intermediates, liquid crystals, and insecticides. This compound was synthesized with a high chromatographic yield, highlighting its efficiency and utility in chemical synthesis processes (Zhang Feng-bao, 2006).
Application in Spiroheterocyclic Compound Synthesis
The compound has also been a cornerstone in the synthesis of spiroheterocyclic compounds. A series of derivatives have been synthesized from reactions involving 1,4-dioxaspiro[4.5]decan-8-one under various conditions, yielding high-value compounds used in different scientific applications, showcasing the compound's versatility and its critical role in advanced organic synthesis (Qinghua Meng et al., 2017).
Removal of Carcinogenic Compounds
Interestingly, a derivative of 1,4-dioxa-8-azaspiro-[4.5]decan, closely related to the queried compound, was used in synthesizing a calix[4]arene-based polymer. This polymer demonstrated significant efficiency in removing carcinogenic azo dyes from solutions, indicating potential applications in environmental cleanup and pollution control (E. Akceylan et al., 2009).
Catalysis and Organic Transformations
Furthermore, 1,4-dioxaspiro[4.5]decan-8-one derivatives have been involved in catalysis and novel organic transformations. For instance, a study outlined the efficient synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides through palladium-catalyzed aminocarbonylation, demonstrating the compound's utility in creating complex molecular structures with potential pharmaceutical applications (R. Farkas et al., 2015).
properties
IUPAC Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h1-6,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRJYMGLJBGINF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(F)(F)F)N)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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